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Introduction

Vacuolar-type H+-ATPases (V-ATPases) are essential proton pumps that play a crucial role in
the acidification of various intracellular compartments and, in some specialized cells, the
extracellular environment. Their involvement in a wide range of physiological and pathological
processes, including cancer metastasis, osteoporosis, and viral infections, has made them
attractive targets for therapeutic intervention. Among the numerous inhibitors of V-ATPase, the
macrolide antibiotics represent a significant class. This guide provides a comparative overview
of two such macrolides, TS 155-2 (also known as JBIR-100) and hygrolidin, both isolated from
Streptomyces species.

It is important to note that while both compounds are structurally related to the well-
characterized V-ATPase inhibitor bafilomycin A1, a direct comparative study quantifying their
inhibitory effects on V-ATPase is not publicly available. This guide, therefore, synthesizes the
existing data on their individual biological activities and provides a framework for their
comparative evaluation.

Comparative Overview of TS 155-2 and Hygrolidin
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Feature

TS 155-2 (JBIR-100)

Hygrolidin

Source

Streptomyces sp.

Streptomyces sp.

Chemical Class

16-membered macrolide,

bafilomycin analogue

16-membered macrocyclic

lactone, related to bafilomycins

V-ATPase Inhibition

Confirmed to inhibit V-ATPase
activity.[1][2][3][4][5]

Implied by its structural
similarity to bafilomycins, but
direct inhibition and
gquantitative data are not
available in the reviewed

literature.

Reported IC50 (V-ATPase)

Not reported in the reviewed

literature.

Not reported in the reviewed

literature.

Other Reported Biological
Activities

Cytotoxic against Hela cells
(IC50: 72.6 nM); antimicrobial

and anticancer activities.

Active against SV40 tumor
cells and inhibits the growth of
solid tumor-derived cell lines
such as DLD-1 human colon
cancer cells by inducing G1
and S phase arrest. Active
against Valsa ceratosperma,
the pathogen of apple canker

disease.

Mechanism of V-ATPase Inhibition by Macrolides

Macrolide inhibitors of the bafilomycin class, to which TS 155-2 belongs and hygrolidin is

structurally related, typically target the Vo subunit of the V-ATPase complex. The Vo subunit is

the transmembrane proton pore. By binding to this subunit, these inhibitors are thought to

induce a conformational change that blocks the proton translocation pathway, thereby inhibiting

the pump's activity. This leads to a decrease in the acidification of intracellular organelles.
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Figure 1. Proposed mechanism of V-ATPase inhibition by TS 155-2 and hygrolidin.

Experimental Protocols for V-ATPase Inhibition
Assay

To directly compare the inhibitory potency of TS 155-2 and hygrolidin on V-ATPase, a
standardized in vitro V-ATPase activity assay is required. Below is a detailed methodology that

can be adapted for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of TS 155-2 and
hygrolidin on V-ATPase activity.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b10769750?utm_src=pdf-body-img
https://www.benchchem.com/product/b10769750?utm_src=pdf-body
https://www.benchchem.com/product/b10769750?utm_src=pdf-body
https://www.benchchem.com/product/b10769750?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Materials:

 |solated membrane vesicles enriched in V-ATPase (e.g., from bovine chromaffin granules or
yeast vacuoles).

o Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 150 mM KCI, 5 mM MgSQOas, 0.2 mM EGTA.
e ATP solution (100 mM).

o ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent probe (1 mM in ethanol).

e Test compounds: TS 155-2 and hygrolidin dissolved in DMSO.

» Bafilomycin Al (as a positive control).

e Valinomycin (1 mM in ethanol).

o Fluorometer capable of measuring fluorescence quenching.

Procedure:

e Preparation of Membrane Vesicles: Isolate and purify membrane vesicles containing V-
ATPase from a suitable source according to established protocols. Determine the protein
concentration of the vesicle preparation using a standard method (e.g., Bradford assay).

e V-ATPase Activity Assay (Proton Pumping):

o

In a fluorescence cuvette, add the assay buffer.

[¢]

Add the membrane vesicles to a final protein concentration of 50-100 pg/mL.

[¢]

Add ACMA to a final concentration of 1 uM.

[e]

Add valinomycin to a final concentration of 1 uM to dissipate the membrane potential.

o

Incubate for 5 minutes at room temperature to allow for temperature equilibration and dye
partitioning into the vesicles.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b10769750?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Place the cuvette in the fluorometer and record the baseline fluorescence (Excitation: 412
nm, Emission: 482 nm).

o To initiate the proton pumping activity, add ATP to a final concentration of 1-2 mM. A
decrease in fluorescence (quenching) indicates the acidification of the vesicle interior.

o Monitor the initial rate of fluorescence quenching.

* Inhibition Assay:

[e]

Prepare a series of dilutions of TS 155-2 and hygrolidin in DMSO.

o Pre-incubate the membrane vesicles with varying concentrations of the test compounds
(or DMSO as a vehicle control) for 10-15 minutes at room temperature before initiating the
assay as described in step 2.

o Also, include a set of experiments with a known V-ATPase inhibitor like bafilomycin Al as
a positive control.

o Measure the initial rate of ATP-dependent proton pumping for each inhibitor concentration.
e Data Analysis:

o Calculate the percentage of inhibition for each concentration of the test compound relative
to the DMSO control.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

o Determine the IC50 value for each compound by fitting the data to a dose-response curve
using appropriate software (e.g., GraphPad Prism).
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Figure 2. Experimental workflow for determining the IC50 of V-ATPase inhibitors.

Conclusion
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TS 155-2 and hygrolidin are both promising macrolide compounds with demonstrated or
potential V-ATPase inhibitory activity. Their structural similarity to the well-established
bafilomycin family of inhibitors suggests a similar mechanism of action. However, the lack of
publicly available, direct comparative studies on their V-ATPase inhibitory potency makes it
difficult to definitively rank their efficacy. The provided experimental protocol offers a clear path
for researchers to perform such a comparison. Further investigation into the specific V-ATPase
inhibitory activities and isoform selectivity of TS 155-2 and hygrolidin is warranted to fully
understand their therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b10769750?utm_src=pdf-body
https://www.benchchem.com/product/b10769750?utm_src=pdf-body
https://www.benchchem.com/product/b10769750?utm_src=pdf-custom-synthesis
https://www.medchemexpress.eu/search.html?q=v-ATPase&ft=&fa=&fp=
https://www.medchemexpress.eu/search.html?q=TS%20155-2&ft=&fa=&fp=
https://www.medchemexpress.com/ts-155-2.html
https://www.medchemexpress.eu/Targets/Bacterial.html?page=233
https://www.medchemexpress.com/ts-155-2.html?locale=ko-KR
https://www.benchchem.com/product/b10769750#ts-155-2-versus-hygrolidin-in-inhibiting-v-atpase
https://www.benchchem.com/product/b10769750#ts-155-2-versus-hygrolidin-in-inhibiting-v-atpase
https://www.benchchem.com/product/b10769750#ts-155-2-versus-hygrolidin-in-inhibiting-v-atpase
https://www.benchchem.com/product/b10769750#ts-155-2-versus-hygrolidin-in-inhibiting-v-atpase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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